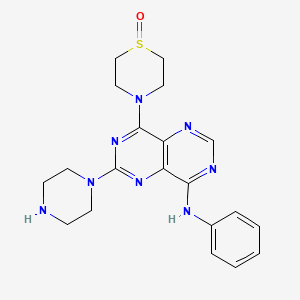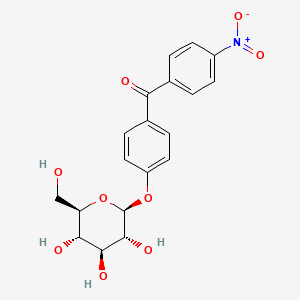
Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)(4-nitrophenyl)-, hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)(4-nitrophenyl)-, hydrate is a complex organic compound that features both glucopyranosyl and nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)(4-nitrophenyl)-, hydrate typically involves the reaction of 4-nitrophenyl methanone with a glucopyranosyl donor under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the glycosidic bond. The reaction conditions, such as temperature, solvent, and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the precise control of reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
化学反応の分析
Types of Reactions
Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)(4-nitrophenyl)-, hydrate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The glucopyranosyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like thiols or amines can be used to substitute the glucopyranosyloxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
科学的研究の応用
Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)(4-nitrophenyl)-, hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its glucopyranosyloxy group.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)(4-nitrophenyl)-, hydrate involves its interaction with specific molecular targets. The glucopyranosyloxy group can bind to enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity.
類似化合物との比較
Similar Compounds
4-Nitrophenyl beta-D-glucopyranoside: Similar in structure but lacks the methanone group.
4-Nitrophenyl alpha-D-glucopyranoside: Similar but with an alpha configuration of the glucopyranosyl group.
4-Nitrophenyl beta-D-galactopyranoside: Similar but with a galactopyranosyl group instead of glucopyranosyl.
Uniqueness
Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)(4-nitrophenyl)-, hydrate is unique due to the presence of both the methanone and nitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds.
特性
CAS番号 |
83354-86-3 |
|---|---|
分子式 |
C19H19NO9 |
分子量 |
405.4 g/mol |
IUPAC名 |
(4-nitrophenyl)-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C19H19NO9/c21-9-14-16(23)17(24)18(25)19(29-14)28-13-7-3-11(4-8-13)15(22)10-1-5-12(6-2-10)20(26)27/h1-8,14,16-19,21,23-25H,9H2/t14-,16-,17+,18-,19-/m1/s1 |
InChIキー |
XDTVKCFMTFAIDV-IQZDNPOKSA-N |
異性体SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-](/img/structure/B14428392.png)
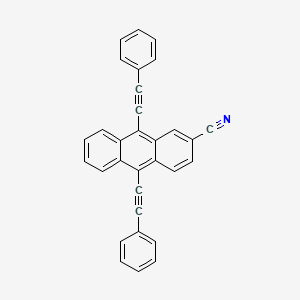

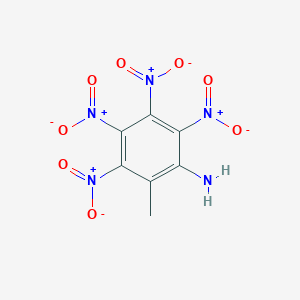
![1,1',1''-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene](/img/structure/B14428412.png)
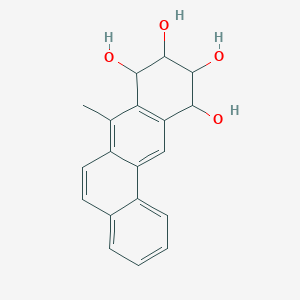


![N~1~-[2-(Methylsulfanyl)phenyl]ethane-1,2-diamine](/img/structure/B14428429.png)
![3-[3-(2,3-Dihydroxypropylsulfanyl)-2-hydroxypropyl]sulfanylpropane-1,2-diol](/img/structure/B14428431.png)
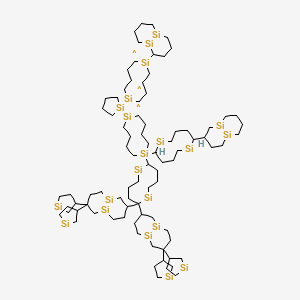
![Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate](/img/structure/B14428437.png)
